![molecular formula C11H8BrClN2O B3041433 4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde CAS No. 289504-53-6](/img/structure/B3041433.png)
4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde
Overview
Description
4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde is a chemical compound with the linear formula C18H13BrCl2N4O . It has a molecular weight of 452.141 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process typically involves multiple steps, including diazotization, reduction, condensation, cyclization, benzylation, hydrolysis, and coupling . The exact synthesis process for 4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde may vary depending on the specific conditions and reagents used.Scientific Research Applications
- Researchers have explored the antibacterial properties of 4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. Similar compounds, such as 5-bromoindole-2-carboxamides, have demonstrated potent antibacterial effects against Gram-negative bacteria like Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi. Some derivatives of this compound exhibit high antibacterial activity with low minimum inhibitory concentrations (MIC) .
- Researchers have developed synthetic routes to prepare 4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde. For instance, starting from commercially available 4-bromoaniline, they synthesized the intermediate product and subsequently obtained the desired compound .
Antibacterial Activity
Synthetic Methodology
Mechanism of Action
Target of Action
Compounds with similar structures have shown potent antibacterial activity against pathogenic gram-negative bacteria such asKlebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi . These bacteria could be potential targets for this compound.
Mode of Action
Based on its structural similarity to other compounds, it may interact with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death .
Biochemical Pathways
Given its potential antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
Based on its potential antibacterial activity, it may lead to the death of bacterial cells, thereby preventing the spread of bacterial infections .
properties
IUPAC Name |
4-bromo-2-[(4-chlorophenyl)methyl]pyrazole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O/c12-10-5-14-15(11(10)7-16)6-8-1-3-9(13)4-2-8/h1-5,7H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWIPJMPNFCPIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(C=N2)Br)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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